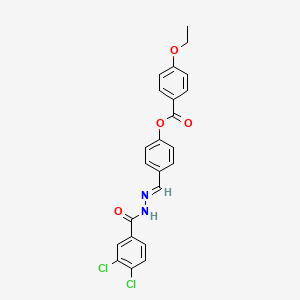

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H18Cl2N2O4 and a molecular weight of 457.317 g/mol . This compound is known for its unique structure, which includes both dichlorobenzoyl and ethoxybenzoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the dichlorobenzoyl and ethoxybenzoate precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

4-(2-(((3,4-Dichlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has a similar structure but includes a propoxy group instead of an ethoxy group.

2,4-Dichlorobenzyl 4-ethoxybenzoate: This compound shares the dichlorobenzoyl and ethoxybenzoate groups but has a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate?

The synthesis involves condensation of 3,4-dichlorobenzoyl chloride with carbohydrazide intermediates, followed by esterification with 4-ethoxybenzoic acid. Key parameters include:

- Solvent selection : Ethanol or methanol under reflux conditions (~70–80°C) to ensure solubility and reaction efficiency .

- Catalyst use : Glacial acetic acid (5 drops per 0.001 mol reactant) to accelerate hydrazone formation .

- Reaction time : 4–6 hours for reflux steps, with extended times (12–24 hours) for cyclization or purification .

- Yield optimization : Column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and analytical methods is required:

- NMR : 1H- and 13C-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR spectroscopy : Peaks at ~1680 cm−1 (C=O stretch) and 3200 cm−1 (N-H stretch) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 515.398 g/mol for derivatives) .

Q. What preliminary biological assays are recommended to screen for activity?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Comparative analogs : Synthesize derivatives with substituted benzoyl groups (e.g., 4-chloro vs. 3,4-dichloro) to assess halogen positioning effects .

- Hydrazone modification : Replace carbohydrazonoyl with thiocarbohydrazone to evaluate stability and binding affinity .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .

- Metabolic stability tests : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .

- Dose-response validation : Use IC50 values across multiple replicates to confirm potency thresholds .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for therapeutic potential?

- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to enhance solubility and tissue penetration .

- Nanoparticle encapsulation : Use PLGA nanoparticles for controlled release and reduced systemic toxicity .

- LogP optimization : Adjust ethoxy or benzoate substituents to achieve LogP 2–4 for blood-brain barrier permeability .

Q. Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

- HPLC : C18 column, gradient elution (water/acetonitrile), UV detection at 254 nm to resolve intermediates .

- TLC : Silica plates with ethyl acetate/hexane (3:7) for rapid monitoring of reaction progress .

Q. How should stability studies be designed under varying storage conditions?

- Accelerated degradation : Expose to 40°C/75% RH for 6 months; analyze via HPLC for decomposition products (e.g., free benzoic acid) .

- Photostability : UV light exposure (ICH Q1B guidelines) to assess susceptibility to isomerization .

Q. Key Challenges and Future Directions

- Mechanistic elucidation : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., NF-κB for anti-inflammatory activity) .

- Toxicology profiling : Conduct Ames test and micronucleus assay to rule out genotoxicity .

- Scale-up synthesis : Optimize flow chemistry protocols to reduce solvent waste and improve yield .

Properties

CAS No. |

769142-96-3 |

|---|---|

Molecular Formula |

C23H18Cl2N2O4 |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |

InChI |

InChI=1S/C23H18Cl2N2O4/c1-2-30-18-10-5-16(6-11-18)23(29)31-19-8-3-15(4-9-19)14-26-27-22(28)17-7-12-20(24)21(25)13-17/h3-14H,2H2,1H3,(H,27,28)/b26-14+ |

InChI Key |

GVVCMFUPHAKNKR-VULFUBBASA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.